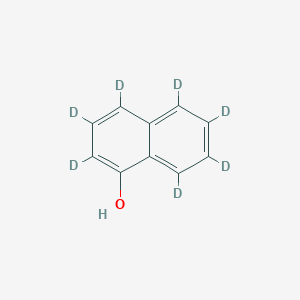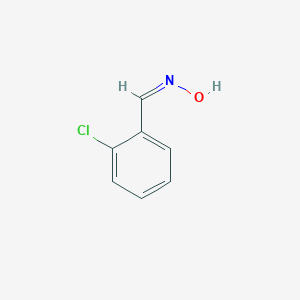![molecular formula C12H11ClN4 B043354 2-アミノ-5-クロロ-3,4-ジメチル-3H-イミダゾ[4,5-f]キノリン CAS No. 887352-40-1](/img/structure/B43354.png)
2-アミノ-5-クロロ-3,4-ジメチル-3H-イミダゾ[4,5-f]キノリン
概要
説明
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline is a heterocyclic aromatic amine. This compound is notable for its structural complexity and potential applications in various fields of scientific research. It is characterized by the presence of an imidazoquinoline core, which is a fused ring system containing both imidazole and quinoline moieties.
科学的研究の応用
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties, particularly in the context of cooked food mutagens.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
Target of Action
It is known that this compound is used for proteomics research .
Biochemical Pathways
It is known that similar compounds, such as 2-amino-3,4-dimethyl-3h-imidazo[4,5-f]quinoline, are mutagenic heterocyclic amines found in cooked foods .
Result of Action
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline is known to be a mutagenic heterocyclic amine . It has been found in cooked foods and is mutagenic to S. typhimurium in the Ames test . Dietary administration of a similar compound, 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, induces tumor formation in various organs in rats .
Action Environment
The action of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline can be influenced by environmental factors. For instance, similar compounds are known to be sensitive to light and air . They are also rapidly degraded by dilute hypochlorite . These factors can influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3,4-dimethylquinoline with an amine source under high temperature and pressure can yield the desired product. The use of catalysts such as palladium or copper can enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including recrystallization and chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and imidazoles, depending on the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline: A closely related compound with similar mutagenic properties.
2-Amino-6-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline: Another analog with a different substitution pattern on the quinoline ring.
Uniqueness
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both amino and chloro groups provides versatility in chemical modifications, making it a valuable compound for various research applications.
特性
IUPAC Name |
5-chloro-3,4-dimethylimidazo[4,5-f]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-6-8(13)9-7(4-3-5-15-9)10-11(6)17(2)12(14)16-10/h3-5H,1-2H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERKFPUIILAJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC=NC3=C1Cl)N=C(N2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















